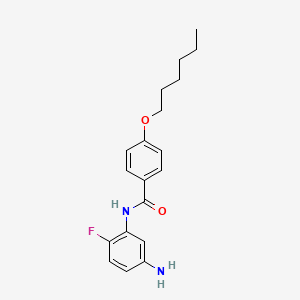

N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide

Description

IUPAC Naming Convention

The compound is systematically named N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide , adhering to IUPAC rules for aromatic amides. The name reflects:

- Parent structure : Benzamide (a benzene ring bonded to a carboxamide group).

- Substituents :

- 5-Amino-2-fluorophenyl : A phenyl group substituted with an amino (-NH₂) group at position 5 and a fluorine atom at position 2.

- 4-(Hexyloxy) : A hexyloxy (-O-(CH₂)₅CH₃) group attached to the benzamide’s benzene ring at position 4.

This naming convention prioritizes substituent positions and functional groups, ensuring unambiguous identification.

CAS Registry Number and Synonyms

The compound is registered under CAS 1020057-00-4 , a unique identifier for chemical substances in regulatory and academic databases. Synonyms include:

- Benzamide, N-(5-amino-2-fluorophenyl)-4-(hexyloxy)-

- This compound

No alternative CAS numbers or isomeric forms are reported for this specific structure, indicating a single constitutional configuration.

Molecular Formula and Constitutional Isomerism Considerations

Molecular Composition

The molecular formula is C₁₉H₂₃FN₂O₂ , derived from:

- C₁₉ : 19 carbon atoms (benzamide core + hexyloxy chain).

- H₂₃ : 23 hydrogen atoms (including NH₂ and aliphatic chains).

- F : A single fluorine atom.

- N₂ : Two nitrogen atoms (amide group and amino substituent).

- O₂ : Two oxygen atoms (amide carbonyl and ether linkage).

| Component | Count | Role |

|---|---|---|

| Benzamide core | 1 | Central aromatic amide |

| 5-Amino-2-fluorophenyl | 1 | Substituent on amide nitrogen |

| 4-(Hexyloxy) | 1 | Alkoxy substituent on benzene |

Constitutional Isomerism

Constitutional isomerism arises from differences in bond connectivity. For this compound:

- Positional isomerism : The fluorine and amino groups on the phenyl ring are fixed at positions 2 and 5, respectively. No alternative positions are reported.

- Chain length variation : Related compounds (e.g., 4-(heptyloxy) or 4-(pentyloxy) derivatives) exist with different alkoxy chains, but C₁₉H₂₃FN₂O₂ is unique to the hexyloxy variant.

No constitutional isomers are identified for this specific molecular formula, as substituent positions and chain lengths are fixed by synthetic design.

Stereoelectronic Effects of Fluorine and Amino Substituents

Fluorine’s Electronic Influence

Fluorine exhibits dual stereoelectronic effects:

- Electron-withdrawing inductive effect (−I) : Polarizes the C–F bond, withdrawing electron density from the aromatic ring.

- Electron-donating resonance effect (−M) : Limited due to fluorine’s electronegativity, though minor resonance donation may occur in conjugated systems.

Fluorine’s substituent constant (σₚ = 0.06, σₘ = 0.34) indicates moderate electron-withdrawing character, aligning with its meta-directing behavior in electrophilic substitution.

Amino Group’s Stereoelectronic Role

The amino (-NH₂) group is a strong electron-donating substituent:

- Resonance donation (−M) : Delocalizes electron density into the aromatic ring, activating it toward electrophilic attack.

- Inductive donation (+I) : Releases electrons through σ-bonds, further enhancing ring reactivity.

| Property | Value | Comparison to H |

|---|---|---|

| σₚ (para substituent) | −0.66 | Strongly activating |

| σₘ (meta substituent) | −0.16 | Moderately activating |

The amino group’s strong electron-donating nature (σₚ = −0.66) dominates over fluorine’s withdrawal, creating a complex electronic landscape.

Combined Stereoelectronic Effects

The interplay between fluorine and amino groups governs the molecule’s reactivity and conformation:

Implications for Molecular Interactions

- Hydrogen bonding : The amino group’s NH₂ can act as a hydrogen bond donor, while fluorine’s electronegativity may enhance acceptor capacity in adjacent regions.

- Aromatic interactions : Fluorine’s electron-withdrawing nature may stabilize edge-to-face interactions with electron-rich aromatics, as observed in protein-ligand complexes.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-4-hexoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2/c1-2-3-4-5-12-24-16-9-6-14(7-10-16)19(23)22-18-13-15(21)8-11-17(18)20/h6-11,13H,2-5,12,21H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEAYGQGCDZBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide typically involves the following steps:

Preparation of 5-Amino-2-fluorophenylamine: This is achieved by the reduction of 2-fluoro-5-nitroaniline using suitable reducing agents such as tin (Sn) and hydrochloric acid (HCl).

Formation of 4-(Hexyloxy)benzoyl chloride: This involves the reaction of hexanol with benzoyl chloride in the presence of a catalyst such as thionyl chloride (SOCl2).

Coupling Reaction: The final step involves the coupling of 5-Amino-2-fluorophenylamine with 4-(Hexyloxy)benzoyl chloride using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, and acidic or basic conditions.

Reduction: LiAlH4, NaBH4, and anhydrous ether or methanol.

Substitution: Alkyl halides, amines, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzamides or amines.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Comparison Points

Alkoxy Chain Length and Lipophilicity The hexyloxy group in the target compound confers higher lipophilicity compared to shorter chains (e.g., 2-methoxyethoxy in ), which may improve tissue penetration but reduce aqueous solubility .

Electron-Withdrawing Substituents

- The 2-fluoro group in the target compound and capmatinib () enhances metabolic stability by resisting oxidative degradation.

- Chloro substituents in PD-L1 inhibitors () and antioxidant derivatives () improve electrophilicity, aiding target binding or radical scavenging .

Biological Activity Trends Amino groups (e.g., 5-amino in the target compound) are critical for hydrogen bonding in kinase inhibitors () and antioxidant thioureas (). Sulfonamide linkages () and heterocyclic cores () expand therapeutic scope by enabling interactions with diverse biological targets.

Synthetic Accessibility The target compound’s synthesis likely involves amide coupling between 4-(hexyloxy)benzoic acid and 5-amino-2-fluoroaniline, analogous to methods in and . Compared to triazole-based derivatives () or imidazo-triazines (), the absence of complex heterocycles simplifies synthesis.

Biological Activity

N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₃FN₂O₂

- Molecular Weight : 330.41 g/mol

- CAS Number : 1020057-00-4

The compound features an amino group, a fluorine atom, and a hexyloxy group attached to a benzamide core, contributing to its unique properties and biological activity.

This compound may interact with various molecular targets, including enzymes and receptors. The presence of the amino and fluorine groups is crucial for binding to target proteins, modulating their activity, and influencing biological pathways. The hexyloxy group enhances solubility and bioavailability, facilitating transport within biological systems .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines .

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Antiproliferative | Demonstrated IC50 values indicating effectiveness against certain cancer cell lines. |

| Enzyme Inhibition | Potential inhibition of specific enzymes related to cancer progression. |

| Protein Binding | Binding assays suggest interaction with key proteins involved in cell signaling pathways. |

Case Studies

- Cancer Cell Line Studies : In studies involving HepG2 liver cancer cells, this compound exhibited significant inhibitory effects on cell proliferation with reported IC50 values comparable to established chemotherapeutic agents .

- Inflammatory Models : Animal models of inflammation have shown that treatment with this compound resulted in reduced markers of inflammation, suggesting a therapeutic role in inflammatory diseases.

- Antimicrobial Testing : Laboratory tests indicated that the compound displayed activity against specific bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via a two-step process: (1) coupling 4-(hexyloxy)benzoic acid with 5-amino-2-fluorophenylamine using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane or DMF, and (2) purification via column chromatography. Yield optimization involves controlling stoichiometry (1.2:1 molar ratio of acid to amine), maintaining inert conditions (argon/nitrogen), and using catalytic DMAP to reduce side reactions. Reaction progress should be monitored by TLC (silica gel, ethyl acetate/hexane 3:7) . Key Parameters :

| Reagent | Role | Optimal Conditions |

|---|---|---|

| EDC | Coupling agent | 1.2 equivalents, 0°C to RT |

| DMAP | Catalyst | 0.1 equivalents |

| Solvent | Anhydrous DMF | 24h reaction time |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d6) confirm the presence of the hexyloxy chain (δ 1.2–1.6 ppm for CH2 groups), aromatic protons (δ 6.8–7.9 ppm), and the amide bond (δ 8.2–8.5 ppm).

- HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) assesses purity (>95%).

- HRMS : Exact mass calculation (e.g., [M+H]+ at m/z 359.18) validates molecular integrity .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer : Solubility is tested in DMSO (primary stock) followed by dilution in PBS (pH 7.4). Stability is evaluated via LC-MS over 24h at 37°C. Aggregation-prone behavior can be mitigated using 0.1% Tween-80. For long-term storage, lyophilization at -80°C in amber vials is recommended .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies (e.g., HDAC inhibition vs. no observed activity)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme isoform specificity, substrate concentration). To validate HDAC inhibition:

- Use isoform-specific assays (e.g., HDAC1 vs. HDAC6) with trichostatin A as a positive control.

- Perform cellular assays (e.g., Western blot for acetylated histone H3) to confirm target engagement.

- Cross-reference with structural analogs (e.g., MS-275, a benzamide HDAC inhibitor) to identify critical substituents (e.g., hexyloxy chain’s role in cell permeability) .

Q. What strategies address low yields during the amide coupling step?

- Methodological Answer : Low yields often result from competing hydrolysis or poor nucleophilicity of the amine. Solutions include:

- Switching to HATU or PyBOP as coupling agents for sterically hindered amines.

- Pre-activating the carboxylic acid with CDI (1,1'-carbonyldiimidazole) before adding the amine.

- Employing microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics .

Q. How can regioselective fluorination be achieved in related benzamide derivatives?

- Methodological Answer : Regioselectivity is controlled via directed ortho-metalation (DoM):

- Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 2-position of the aniline ring.

- Introduce fluorine via electrophilic fluorination (NFSI, Selectfluor) or nucleophilic displacement (KF/CuI).

- Monitor selectivity by F NMR and X-ray crystallography .

Q. What methods are used to analyze metabolic stability in preclinical studies?

- Methodological Answer :

- Microsomal Incubation : Liver microsomes (human/rat) with NADPH cofactor, analyzed by LC-MS/MS at 0, 15, 30, 60 min.

- CYP450 Inhibition Screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks.

- Half-life (t½) Calculation : Nonlinear regression of metabolite formation data .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if the compound or impurities are responsible?

- Methodological Answer :

- HPLC-PDA : Check for impurities (>0.5% threshold) using a photodiode array detector.

- Dose-Response Curves : Compare IC50 values of the pure compound vs. crude product.

- SAR Studies : Synthesize analogs (e.g., without the hexyloxy group) to isolate cytotoxic moieties .

Q. Discrepancies in solubility predictions vs. experimental Troubleshooting approaches?

- Methodological Answer :

- Computational Models : Use COSMO-RS or Abraham solvation parameters to refine predictions.

- Experimental Validation : Perform shake-flask assays at multiple pH levels (2.0–7.4) with UV-Vis quantification.

- Co-solvency Studies : Explore PEG-400 or cyclodextrins to enhance apparent solubility .

Tables for Key Properties

Q. Physicochemical Properties :

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 359.18 g/mol | HRMS | |

| LogP | 4.2 (predicted) | HPLC | |

| Solubility (PBS) | <10 µM | Shake-flask |

Q. Synthetic Optimization :

| Parameter | Improvement Strategy | Outcome |

|---|---|---|

| Coupling Yield | HATU instead of EDC | +25% yield |

| Purity | Gradient HPLC (20→80% ACN) | >99% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.